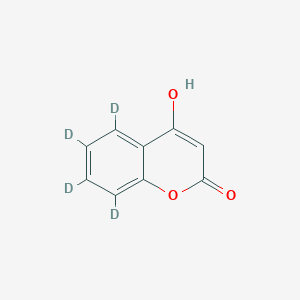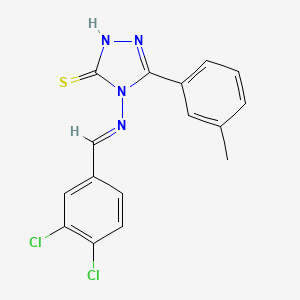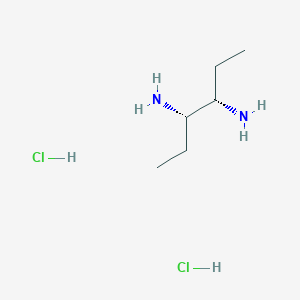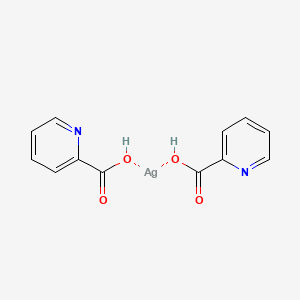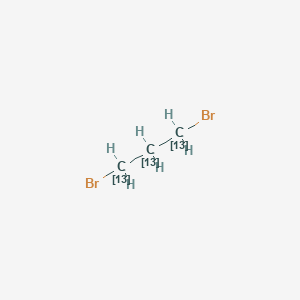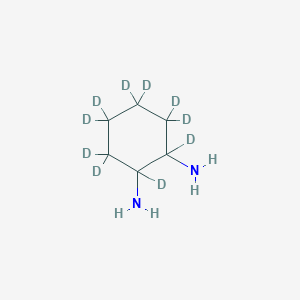
1,2-Cyclohexane-d10-diamine (cis/trans mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexane-d10-diamine (cis/trans mixture) is a deuterated version of 1,2-diaminocyclohexane, where the hydrogen atoms are replaced with deuterium. This compound is a mixture of its cis and trans isomers. It is commonly used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexane-d10-diamine can be synthesized through the hydrogenation of o-phenylenediamine in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to ensure complete hydrogenation and isotopic exchange.
Industrial Production Methods
In an industrial setting, the production of 1,2-Cyclohexane-d10-diamine involves large-scale hydrogenation reactors where o-phenylenediamine is exposed to deuterium gas. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to separate the cis and trans isomers.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexane-d10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced further to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Cyclohexane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2-Cyclohexane-d10-diamine is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: Employed in isotope labeling studies to trace metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of deuterated materials and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexane-d10-diamine depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, its deuterium labeling allows for the tracing of metabolic pathways without altering the compound’s chemical properties significantly.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminocyclohexane: The non-deuterated version, commonly used in similar applications but without the isotopic labeling benefits.
1,3-Diaminocyclohexane: Another isomer with different spatial arrangement, affecting its reactivity and applications.
1,2-Diaminopropane: A smaller diamine with different chemical properties and uses.
Uniqueness
1,2-Cyclohexane-d10-diamine is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
124.25 g/mol |
IUPAC Name |
1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |
InChI Key |
SSJXIUAHEKJCMH-MBXGXEIXSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])N)([2H])N)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(C(C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



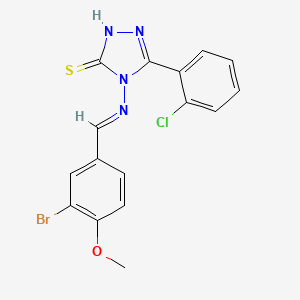

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
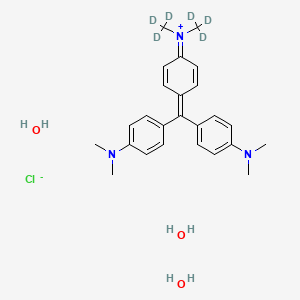
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
